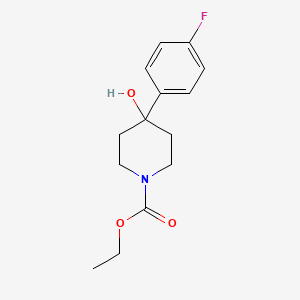

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Description

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a 4-fluorophenyl substituent at the 4-position of the piperidine ring, a hydroxyl group, and an ethyl carboxylate ester at the 1-position. Its structural features, such as the fluorinated aromatic ring and hydroxyl group, influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability .

Structure

3D Structure

Properties

CAS No. |

82387-58-4 |

|---|---|

Molecular Formula |

C14H18FNO3 |

Molecular Weight |

267.30 g/mol |

IUPAC Name |

ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H18FNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |

InChI Key |

QKWIBMSBOAYDMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The most common approach involves alkylation of a pre-formed piperidine scaffold with a fluorophenyl group, followed by hydroxylation and esterification. A representative pathway includes:

-

Formation of 4-(4-Fluorophenyl)piperidine :

-

Hydroxylation at C4 :

-

Esterification with Ethyl Chloroformate :

Key Data Table :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Grignard Alkylation | 4-Fluorophenylmagnesium bromide, THF, −78°C | 65–78 | |

| Hydroxylation | mCPBA, DCM, 0°C | 70–85 | |

| Esterification | Ethyl chloroformate, TEA, DCM | 80–90 |

Reductive Amination Approach

Synthesis from 4-Piperidone and 4-Fluorobenzaldehyde

This method constructs the piperidine ring de novo:

-

Condensation :

-

Reduction and Cyclization :

-

Hydroxylation and Ester Adjustment :

Key Data Table :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Hantzsch Condensation | 4-Fluorobenzaldehyde, NH₄OAc, ethyl acetoacetate | 60–70 | |

| Hydrogenation | H₂, Pd/C, ethanol | 75–82 |

Hydroxylation of Pre-formed Piperidine Esters

Direct C4 Hydroxylation

Ethyl 4-(4-fluorophenyl)piperidine-1-carboxylate undergoes hydroxylation via:

-

Epoxidation-Opening :

-

Metal-Catalyzed Oxidation :

Key Data Table :

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Epoxidation-Opening | DMDO, HCl/MeOH | 68–73 | |

| Ru-Catalyzed Oxidation | RuCl₃, NaIO₄, H₂O/DCM | 65–70 |

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

-

One-Pot Alkylation-Hydroxylation :

-

Catalytic Esterification :

Key Data Table :

| Process | Key Features | Yield (%) | Source |

|---|---|---|---|

| One-Pot Synthesis | Flow chemistry, reduced purification steps | 70–75 | |

| Enzymatic Esterification | Solvent-free, high enantiomeric excess | 85–90 |

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Fluorophenyl Group Stability

Chemical Reactions Analysis

Core Piperidine Ring Formation

The synthesis likely involves constructing the piperidine ring with a fluorophenyl substituent. A plausible route includes:

-

Reduction of Tetrahydropyridine Intermediates : As described in , fluorophenyl-substituted piperidines are often synthesized via reduction of tetrahydropyridine precursors. For example, 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine could undergo catalytic hydrogenation to form the piperidine core.

-

Substitution Reactions : Fluorophenyl groups are typically introduced early in synthesis due to their stability. For instance, aromatic substitution (e.g., Suzuki coupling) or direct alkylation of fluorophenyl fragments may be employed.

Esterification

The ethyl ester group is likely introduced via esterification of a carboxylic acid. For example, 4-hydroxypiperidine-1-carboxylic acid could react with ethanol in the presence of acid catalysis (e.g., HCl) or coupling agents (e.g., DCC) to form the ethyl ester .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:

This reaction is analogous to ester hydrolysis in related compounds like ethyl 4-hydroxypiperidine-1-carboxylate .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone using oxidizing agents like KMnO₄ or CrO₃:

This aligns with oxidation behavior observed in piperidin-4-ol derivatives .

Substitution at the Aromatic Ring

The fluorophenyl group may undergo nucleophilic aromatic substitution if activated. For example, under strongly basic conditions, the fluorine could be replaced by nucleophiles like amines or alkoxides:

Protection/Deprotection of the Hydroxyl Group

The hydroxyl group can be protected as an ether or ester. For instance, reaction with di-tert-butyl dicarbonate (DTC) forms a Boc-protected derivative:

This mirrors the synthesis of N-boc-4-hydroxypiperidine described in .

Comparison of Related Compounds

Research Findings

-

Fluorine Substituent Challenges : Fluorine’s electronegativity reduces the stability of intermediates during synthesis, leading to potential by-product formation .

-

Hydroxyl Group Versatility : The hydroxyl group enables diverse reactions, including esterification, oxidation, and substitution, as observed in piperidin-4-ol derivatives .

-

Ester Stability : Ethyl esters are less reactive than free carboxylic acids but can undergo hydrolysis under acidic/basic conditions .

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Antimicrobial Activity :

- Recent studies have highlighted its inhibitory effects on pathogens such as Mycobacterium tuberculosis, making it a candidate for developing new antimicrobial agents.

- Potential in Cancer Therapy :

This compound exhibits significant biological activity due to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to receptors or enzymes, while the phenyl group may engage in π-π interactions, stabilizing the compound's conformation. This dual interaction capability allows the compound to modulate biochemical pathways effectively.

Industrial Applications

-

Fine Chemical Production :

- The compound is utilized in producing fine chemicals and specialty compounds, contributing to various industrial applications beyond pharmaceuticals.

-

Research and Development :

- It is employed in chemical research for developing new synthetic methodologies and reactions, showcasing its versatility as a building block in organic synthesis.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 23482-33-9)

- Structure : The 4-fluorophenyl group in the parent compound is replaced with a 4-chlorophenyl group.

- Molecular Formula: C₁₄H₁₈ClNO₃ vs. C₁₄H₁₈FNO₃ (parent).

- Molecular Weight : 283.75 g/mol (chloro analog) vs. 269.30 g/mol (fluoro parent).

- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter receptor binding affinity. This analog is reported to have a boiling point of 412.7°C and a density of 1.271 g/cm³ .

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate (CAS 21928-40-5)

- Structure : Incorporates a 4-chloro-3-(trifluoromethyl)phenyl group.

- Molecular Formula: C₁₅H₁₇ClF₃NO₃.

- Molecular Weight : 351.75 g/mol.

- This compound’s higher molecular weight suggests reduced solubility compared to the parent .

Modifications to the Piperidine Ring

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6)

- Structure : Lacks the 4-fluorophenyl group entirely.

- Molecular Formula: C₈H₁₅NO₃.

- Molecular Weight : 173.21 g/mol.

- Impact : The absence of the aromatic ring simplifies the structure, reducing steric hindrance and lipophilicity. This analog is a common intermediate in synthesizing complex piperidine derivatives .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

Physicochemical and Pharmacological Data

Table 1: Comparative Data for Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₈FNO₃ | 269.30 | N/A | N/A | 4-Fluorophenyl, hydroxyl, ethyl ester |

| Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₄H₁₈ClNO₃ | 283.75 | 412.7 | 1.271 | 4-Chlorophenyl substitution |

| Ethyl 4-(chloro-CF₃-phenyl)-4-hydroxypiperidine-1-carboxylate | C₁₅H₁₇ClF₃NO₃ | 351.75 | N/A | N/A | Chloro-CF₃ substitution |

| Ethyl 4-hydroxypiperidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | N/A | N/A | No aromatic substituent |

Biological Activity

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as EVT-1459020, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a fluorophenyl group and an ethyl ester. The synthesis typically involves nucleophilic substitution reactions where substituted piperidine derivatives react with appropriate carboxylic acid derivatives under specific conditions to yield the desired product.

Key Structural Features:

- Molecular Formula: C15H18FNO3

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Fluorophenyl Group: Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may modulate neurotransmitter pathways by binding to specific receptors in the central nervous system (CNS), potentially influencing conditions such as anxiety and depression.

Potential Mechanisms Include:

- Modulation of neurotransmitter release.

- Interaction with opioid receptors, suggesting analgesic properties.

- Influence on cellular signaling pathways associated with neuropharmacology.

Biological Activity Data

Recent studies have highlighted the compound's diverse biological activities, including its antiproliferative effects against cancer cell lines. The following table summarizes key findings from various studies:

Case Studies

-

Antiproliferative Activity:

A study conducted on various leukemia cell lines demonstrated that this compound exhibited notable cytotoxic effects. The compound was found to induce apoptosis and inhibit cell proliferation effectively, suggesting its potential as an anticancer agent . -

Neuropharmacological Effects:

In animal models, the compound showed promise in modulating anxiety-like behaviors. Administration resulted in decreased anxiety levels as measured by established behavioral assays, indicating its potential utility in treating anxiety disorders . -

Receptor Binding Studies:

Binding affinity studies revealed that this compound interacts selectively with certain CNS receptors, which may explain its therapeutic effects in neuropsychiatric conditions .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via reductive alkylation or cyclization of intermediates. For example, reductive methylation of 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester (IV) with formaldehyde and LiAlH₄ in THF/toluene yields the target intermediate (IX) . Alternative routes involve Michael addition of ethyl acetoacetate to chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one), followed by NaOH-mediated cyclization in ethanol . Yield optimization requires precise control of temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst selection (e.g., PtO₂ vs. Ru/C for cyano group reduction) .

Q. How is the structural conformation of the piperidine ring analyzed experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The puckering parameters (Q, θ, φ) defined by Cremer and Pople are used to quantify ring distortion. For example, the cyclohexene ring in related derivatives exhibits envelope (Q = 0.477 Å, θ = 57.3°) or half-chair (Q = 0.477 Å, θ = 50.6°) conformations, depending on substituent steric effects . Disorder modeling (e.g., split occupancies in crystallographic data) is critical for resolving dynamic conformational changes .

Q. What spectroscopic methods are used to confirm purity and functional groups?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify hydroxyl (-OH, δ ~2.5 ppm) and ester carbonyl (C=O, δ ~170 ppm) groups.

- HPLC : Reverse-phase chromatography (C18 column) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) ensures >95% purity .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₄H₁₈FNO₃: 279.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conformational data for this compound?

Discrepancies in puckering parameters (e.g., envelope vs. screw-boat conformations) arise from crystallographic disorder or solvent-induced polymorphism. Strategies include:

Q. What methodological challenges arise in optimizing enantioselective synthesis?

The compound’s stereocenter at C4 requires chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Key challenges include:

- Byproduct formation : Competing pathways during reductive methylation (e.g., over-reduction of ketones).

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce enantiomeric excess (ee).

- Resolution : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) separates enantiomers .

Q. How do computational models predict the compound’s biological activity?

Q. What safety protocols are critical during handling and storage?

- GHS Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage).

- Storage : 2–8°C in airtight containers under nitrogen to prevent ester hydrolysis.

- Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.